molecular formula C11H21NO2 B8520390 Methyl 5-(4-piperidyl)pentanoate

Methyl 5-(4-piperidyl)pentanoate

Cat. No. B8520390
M. Wt: 199.29 g/mol
InChI Key: DSNOTBJUKIBYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264420

Procedure details

To a stirred solution of carboxylic acid 14 (600 mg, 2.2 mmol), ether (4.0 mL), and pyridine (2 drops) at ambient temperature was added thionyl chloride in one portion to effect an exotherm. After 25 minutes the ether, pyridine, and thionyl chloride were evaporated. The intermediate acid chloride was dissolved in ether (5 mL), cooled to 0° C., then treated with an ethereal solution of diazomethane (15 mL, ~10 mmol). After 2.0 hours the excess diazomethane was removed by purging with argon. Evaporation in situ gave a solid that was dissolved in CH3OH (10 mL) then treated sequentially with NEt3 (0.5 mL) and silver benzoate (20 mg). After 15 minutes the black reaction mixture was concentrated and the residue subjected to flash chromatography (silica, 10% ethyl acetate/hexanes) to give 15 (300 mg) as an oil.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][C:17](O)=O)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.C[CH2:21][O:22][CH2:23]C.S(Cl)(Cl)=[O:26].[N+](=C)=[N-]>N1C=CC=CC=1.CO.C([O-])(=O)C1C=CC=CC=1.[Ag+].CCN(CC)CC>[NH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][CH2:16][CH2:17][C:21]([O:22][CH3:23])=[O:26])[CH2:12][CH2:13]1 |f:6.7|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CCCC(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=[N-])=C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Ag+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 25 minutes the ether, pyridine, and thionyl chloride were evaporated
Duration
25 min
DISSOLUTION
Type
DISSOLUTION
Details
The intermediate acid chloride was dissolved in ether (5 mL)
CUSTOM
Type
CUSTOM
Details
After 2.0 hours the excess diazomethane was removed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
by purging with argon
CUSTOM
Type
CUSTOM
Details
Evaporation in situ
CUSTOM
Type
CUSTOM
Details
gave a solid
CONCENTRATION
Type
CONCENTRATION
Details
After 15 minutes the black reaction mixture was concentrated
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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